molecular formula C17H13BrN4O3S2 B2985449 N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide CAS No. 391874-66-1

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide

Cat. No. B2985449
CAS RN: 391874-66-1
M. Wt: 465.34
InChI Key: QCASAILMCUBZTB-UHFFFAOYSA-N
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Description

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide, also known as BMT-047, is a compound with potential therapeutic applications in various diseases.

Scientific Research Applications

Photodynamic Therapy for Cancer Treatment

Compounds containing thiadiazole units, similar to N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide, have been synthesized and characterized for their photophysical and photochemical properties. These compounds, especially zinc phthalocyanine derivatives substituted with thiadiazole, demonstrate high singlet oxygen quantum yields, making them potent photosensitizers for photodynamic therapy (PDT) in cancer treatment. Their effectiveness in generating singlet oxygen, a crucial species in PDT, highlights their potential application in treating various cancers through light-mediated therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity

Thiadiazole derivatives have been investigated for their antimicrobial properties against various pathogens. Studies on different thiadiazole compounds have shown promising in vitro activities against bacteria, fungi, and even protozoan parasites, suggesting a wide range of potential applications in developing new antimicrobial agents. The ability of these compounds to interact with specific microbial enzymes or structural components can lead to the development of novel treatments for infections resistant to current antibiotics (Brockmann et al., 2014).

Anticonvulsant Properties

Research has also delved into the anticonvulsant potential of 1,3,4-thiadiazole derivatives. These compounds have shown significant activity in models of seizure, comparing favorably with established anticonvulsant drugs. The synthesis and evaluation of such derivatives underscore the therapeutic potential of thiadiazole-based compounds in managing seizure disorders, providing a basis for further preclinical and clinical studies to explore their efficacy and safety in epilepsy treatment (Sych et al., 2018).

Antituberculosis Agents

The ongoing battle against tuberculosis (TB) has led to the exploration of thiadiazole derivatives as potential antituberculosis agents. Some compounds have demonstrated significant in vitro activity against Mycobacterium tuberculosis, the causative agent of TB. These findings open avenues for the development of new TB therapies, especially in the face of rising resistance to current drugs. The structure-activity relationship (SAR) studies of these derivatives can further inform the design of more potent and selective antituberculosis drugs (Foroumadi et al., 2004).

properties

IUPAC Name

N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN4O3S2/c1-10-2-5-12(8-14(10)22(24)25)15(23)19-16-20-21-17(27-16)26-9-11-3-6-13(18)7-4-11/h2-8H,9H2,1H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCASAILMCUBZTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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